Tetraludin A
Descripción
Tetraludin A is a melampolide-type sesquiterpene lactone first isolated from the aerial parts of Tetragonotheca ludoviciana . Its structure was elucidated via X-ray crystallography and spectroscopic methods, revealing a germacranolide backbone with characteristic α,β-unsaturated lactone and epoxide moieties . This compound exhibits potent bioactivity, including inhibition of NF-κB-mediated transcription, induction of apoptosis in cancer cells, and suppression of tumor cell proliferation .
Propiedades
Número CAS |
73522-62-0 |
|---|---|
Fórmula molecular |
C23H30O10 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
methyl (6E,10E)-5-acetyloxy-4-(2,3-dihydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C23H30O10/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,24,29H,2,7-8H2,1,3-6H3/b11-10+,15-9+ |
Clave InChI |
WKVRXCYBZOWRLM-VIVJINLESA-N |
SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
SMILES isomérico |
C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
SMILES canónico |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Otros números CAS |
73522-62-0 |
Sinónimos |
tetraludin A |
Origen del producto |
United States |
Análisis De Reacciones Químicas
Current Status of Tetraludin A Research
No studies in the search results ( – ) reference this compound. Key observations:
-
No structural data : Molecular formula, IUPAC name, or SMILES notation are unavailable.
-
No synthetic pathways : No methods for preparation or functionalization are documented.
-
No reactivity profiles : Oxidation, reduction, or cross-coupling reactions remain unreported.
Nomenclature Issues
-
May represent a hypothetical or internal code name (e.g., from unpublished pharmaceutical research).
-
Could be a misspelling of known compounds (e.g., Tetrazine derivatives in , Cediranib in ).
Research Stage
-
If recently discovered, studies may be under peer review or proprietary (e.g., industrial R&D).
Recommendations for Further Inquiry
Related Compounds with Documented Reactivity
While this compound remains uncharacterized, the following structurally similar systems exhibit notable reactions:
1,2,3,5-Tetrazines ( )
-
Click chemistry : Rapid ligation with amidines (second-order rate constants > 10 M⁻¹s⁻¹).
-
Synthesis : Five-step route from commercial precursors (e.g., glyoxylic acid, catechol).
Azetidinium Ions ( )
Comparación Con Compuestos Similares
Structural Comparison
Tetraludin A belongs to the melampolide subgroup of sesquiterpene lactones. Key structural analogs include enhydrin , melampodin A , and tetraludin C .
Key Observations :
Bioactivity Comparison
This compound shares NF-κB inhibitory properties with enhydrin and repandolides but diverges in downstream effects:
Key Findings :
Chemical Reactivity and Stability
Reactivity under basic conditions varies significantly:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Tetraludin A, and what analytical techniques are critical for validating its purity and structure?
- Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as [describe key reactions, e.g., cyclization or catalytic hydrogenation]. Post-synthesis, characterization via NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm molecular structure. Purity is validated using HPLC with UV/Vis or MS detection, ensuring ≥95% purity for biological assays. For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios in detail .
Q. How can researchers design experiments to assess this compound’s baseline biological activity (e.g., antimicrobial or anticancer properties)?
- Methodological Answer: Begin with in vitro assays:
- Dose-response studies : Use cell viability assays (e.g., MTT or resazurin) across a concentration gradient (e.g., 0.1–100 µM).
- Selectivity : Compare toxicity in target vs. non-target cell lines (e.g., cancer vs. healthy cells).
- Positive/Negative controls : Include known inhibitors (e.g., doxorubicin for anticancer screens) and solvent-only controls. Statistical analysis (e.g., ANOVA) must account for batch variability .
Q. What are the best practices for ensuring reproducibility in this compound-related experiments?
- Methodological Answer:
- Detailed protocols : Specify equipment models (e.g., Shimadzu HPLC vs. Agilent), solvent batches, and cell culture conditions (e.g., CO₂ levels, media composition).
- Data transparency : Share raw spectra, chromatograms, and computational scripts in supplementary materials.
- Replication : Independent validation by a second lab minimizes procedural biases .
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action be resolved?
- Methodological Answer: Contradictions often arise from assay specificity or off-target effects. Address this by:
- Target deconvolution : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm protein targets.
- Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., fluorescence imaging) approaches.
- Meta-analysis : Systematically compare results across studies using PRISMA guidelines to identify confounding variables (e.g., cell line genetic drift) .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties or binding affinities?
- Methodological Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger to model interactions with putative targets (e.g., kinase domains). Validate with MD simulations (e.g., GROMACS).
- ADME prediction : Tools like SwissADME or pkCSM estimate bioavailability, logP, and metabolic stability. Cross-reference with in vitro hepatic microsomal assays .
Q. How should researchers design studies to explore synergistic effects of this compound with existing therapeutics?
- Methodological Answer:
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.
- Mechanistic overlap : Map pathways using RNA-seq or proteomics to identify complementary targets.
- In vivo validation: Use murine models with staggered dosing schedules to mimic clinical scenarios .
Q. What methodologies are recommended for investigating this compound’s potential off-target effects in complex biological systems?
- Methodological Answer:
- Proteome-wide profiling : Employ affinity-based pulldown assays with this compound-conjugated beads and mass spectrometry.
- Phenotypic screening : Use high-content imaging to monitor unintended cellular changes (e.g., organelle stress).
- Toxicogenomics : Analyze transcriptomic data (e.g., RNA-seq) from treated models to flag pathways like apoptosis or oxidative stress .
Data Analysis & Reporting
Q. How can researchers statistically address variability in this compound bioactivity data across independent studies?
- Methodological Answer: Apply random-effects meta-analysis to account for heterogeneity. Use funnel plots to detect publication bias and sensitivity analyses to exclude outliers. Report effect sizes (e.g., IC₅₀ ratios) with 95% confidence intervals .
Q. What frameworks (e.g., FINER criteria) should guide the prioritization of this compound research questions?
- Methodological Answer: Evaluate questions using FINER (Feasible, Interesting, Novel, Ethical, Relevant):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
